![molecular formula C11H12N2OS B2406228 N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide CAS No. 156118-83-1](/img/structure/B2406228.png)
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
“N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide” is a compound that belongs to the class of benzothiazoles . Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity .
Synthesis Analysis
Benzothiazole derivatives can be synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis
The benzothiazole ring has three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The carbon at the 2nd position of the benzothiazole ring is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole-based compounds have been synthesized for their potential use as anti-tubercular agents . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and it was found that new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .
Synthetic Pathways
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Structure-Activity Relationships
The structure-activity relationships of new benzothiazole derivatives have been studied, along with the molecular docking studies of selected compounds against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Antimicrobial Activity
Benzothiazole derivatives have shown a wide range of pharmacological properties, including antimicrobial activity . Changes in the functional group at the 2nd position can induce significant changes in the biological activity of compounds .
Antiviral Activity
Some benzothiazole derivatives have displayed antiviral activities . The specific medicinal properties of these compounds may vary based on their structural features and substituents .
Anticancer Activity
Benzothiazole derivatives have also been studied for their potential anticancer activities . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
Antifungal Activity
Benzothiazole derivatives have demonstrated antifungal activities . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis .
Other Pharmacological Properties
Benzothiazole derivatives have shown a gamut of other pharmacological properties, including antioxidant, anti-microbial, anti-proliferative, anti-convulsant, falcipain inhibitors, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, antiepileptic drugs, etc .
Mechanism of Action
The biological importance of benzothiazole derivatives is vast, with numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds having enormous biological applications . These include antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Future Directions
properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-6-4-9-10(5-7(6)2)15-11(13-9)12-8(3)14/h4-5H,1-3H3,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHVPVLNAAXMFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide |
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